molecular formula C10H5Cl2F3O2 B1387536 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione CAS No. 35981-64-7

1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Cat. No. B1387536
CAS RN: 35981-64-7
M. Wt: 285.04 g/mol
InChI Key: ASSCOENQJVQDRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione, commonly known as DCF-TFB, is an organofluorine compound with a wide range of applications in scientific research. Due to its unique properties, DCF-TFB has been used in numerous studies in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Antitumor Activity

  • Antitumor Evaluation : A study synthesized and evaluated a series of compounds, including 1-(4-chlorophenyl)-4,4,4-trifluoro-2-(2-(aryl)hydrazono)butane-1,3-diones, for in vitro antitumor activity. One compound, in particular, showed potential and broad-spectrum antitumor activity, comparable to known drugs, and yielded selective activities toward melanoma, colon, non-small lung, and breast cancer cell lines (Al-Suwaidan et al., 2015).

Fluorescent Probes and Photopolymerization Monitoring

  • Fluorescent Probes for Polymerization : A carbazole derivative, 1-(9-ethylcarbazol-3-yl)-4,4,4-trifluorobutane-1,3-dione, was investigated as a fluorescent probe for real-time monitoring of cationic photopolymerization processes. The study found that this compound provides an accurate response during the polymerization process and is more sensitive than other probes previously reported (Ortyl et al., 2014).

Luminescence Probes for Medical Diagnostics

  • Bilirubin Detection in Serum : Europium complexes with different β-diketone-derived ligands, including 1-(9-ethyl-9H-carbazol-7-yl)-4,4,4-trifluorobutane-1,3-dione, were synthesized for detecting total bilirubin in blood serum. These complexes, using fluorescence spectroscopy, could reliably detect bilirubin with high sensitivity, showing potential for routine medical diagnostics (Yang et al., 2018).

properties

IUPAC Name

1-(2,5-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2F3O2/c11-5-1-2-7(12)6(3-5)8(16)4-9(17)10(13,14)15/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSCOENQJVQDRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)CC(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655692
Record name 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione

CAS RN

35981-64-7
Record name 1-(2,5-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Dilli, K Robard - Journal of Chromatography A, 1984 - Elsevier
IR and nuclear magnetic resonance spectra and gas chromatographic data are reported for a series of 33 aryl β-diketones. Elution of the intact ligands is confirmed and predictable from …
Number of citations: 13 www.sciencedirect.com

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